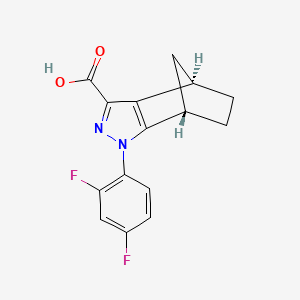
(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
The synthesis of (4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of the tert-butyl group and the carboxylic acid functionality. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4R,7S)-Des-(3-amide-N-(tert-butyl)) Tedalinab-3-carboxylic Acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or stereochemistry, such as:
This compound analogs: Compounds with slight modifications to the core structure.
Other carboxylic acids: Compounds with similar functional groups but different stereochemistry or additional substituents.
Propriétés
Formule moléculaire |
C15H12F2N2O2 |
|---|---|
Poids moléculaire |
290.26 g/mol |
Nom IUPAC |
(1S,7R)-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid |
InChI |
InChI=1S/C15H12F2N2O2/c16-9-3-4-11(10(17)6-9)19-14-8-2-1-7(5-8)12(14)13(18-19)15(20)21/h3-4,6-8H,1-2,5H2,(H,20,21)/t7-,8+/m1/s1 |
Clé InChI |
DVMBPUPTWMWMQO-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
SMILES canonique |
C1CC2CC1C3=C2N(N=C3C(=O)O)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


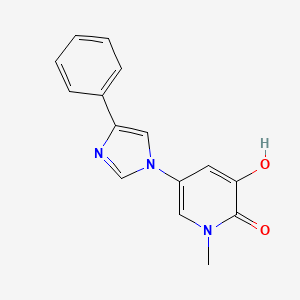
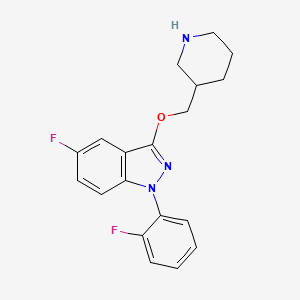
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
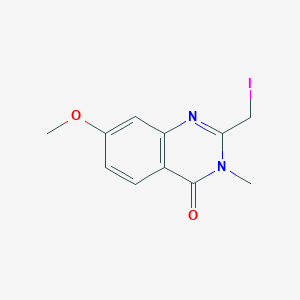
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
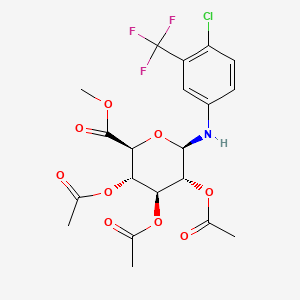
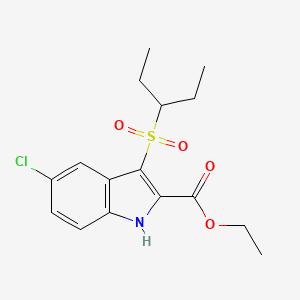
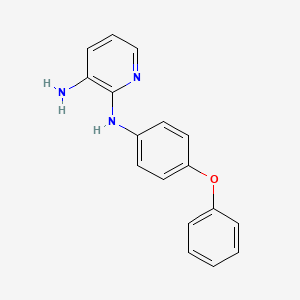

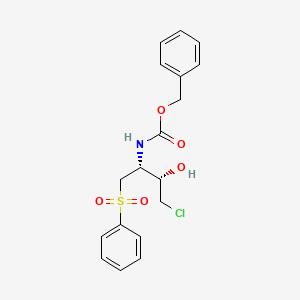
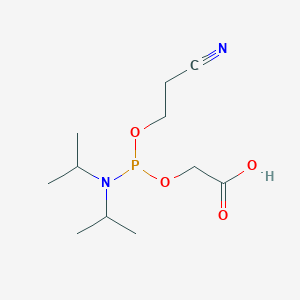
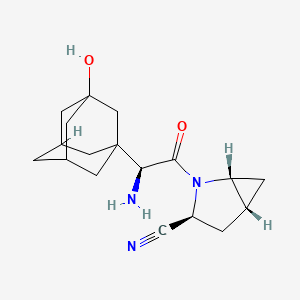
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
